Dithionicotinic acid

Cholinesterase assay Hemoglobin-rich tissue Spectrophotometric interference

Researchers using Ellman's reagent (DTNB) in whole-blood or mitochondrial studies face hemoglobin spectral interference at 412 nm and confounding intracellular labeling by membrane-permeant probes. 6,6′-Dithiodinicotinic acid (DTNA, CPDS) solves both: its 6-mercaptonicotinic acid product absorbs at 340 nm-outside the hemoglobin Soret band-while its membrane-impermeant character enables selective labeling of surface-accessible thiol pools. • 340 nm chromogenic readout: no hemoglobin interference in whole-blood cholinesterase monitoring (CV 3.5-4.2%) • Membrane-impermeant: discriminates surface-accessible vs. matrix-facing thiols in intact mitochondria • Superior cholinesterase coupling kinetics: higher Vmax/Km ratio, no linear mixed-type inhibition vs. DTNB ≥98% (HPLC), ships ambient.

Molecular Formula C6H5NS2
Molecular Weight 155.2 g/mol
Cat. No. B1258577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithionicotinic acid
Synonymsdithionicotinic acid
DTNA acid
Molecular FormulaC6H5NS2
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=S)S
InChIInChI=1S/C6H5NS2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)
InChIKeyAZASHAHJWGFIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6′-Dithiodinicotinic Acid (DTNA/CPDS) for Sulfhydryl Detection and Thiol-Reactive Research: Procurement-Relevant Compound Profile


6,6′-Dithiodinicotinic acid (CAS 15658-35-2; synonym DTNA, carboxypyridine disulfide, CPDS; molecular formula C₁₂H₈N₂O₄S₂; MW 308.33 g/mol) is a symmetrical disulfide-bridged dimer of nicotinic acid that functions as a chromogenic sulfhydryl reagent and non-permeant thiol-blocking agent . It reacts stoichiometrically with free thiols via thiol-disulfide exchange, cleaving the disulfide bond to release 6-mercaptonicotinic acid (6-MNA), which absorbs optimally at 340 nm — a wavelength deliberately positioned outside the hemoglobin Soret band (400–430 nm) [1]. This compound is principally distinguished from the widely used Ellman's reagent (DTNB) by its blue-shifted chromogenic product, its kinetic profile as a cholinesterase coupling agent, and from other thiol reagents such as mersalyl and N-ethylmaleimide by its membrane impermeability, which enables selective labeling of surface-accessible sulfhydryl groups in intact cells and organelles [2][3].

Detection Window

340 nm chromogenic product avoids hemoglobin Soret-band interference (400–430 nm), supporting whole-blood cholinesterase research

Membrane Selectivity

Non-permeant dianionic structure enables surface-accessible thiol discrimination in intact organelles and cells

Formulation Compatibility

Direct aqueous solubility in buffered saline supports native-condition thiol labeling without organic co-solvents

Why 6,6′-Dithiodinicotinic Acid Cannot Be Casually Substituted by DTNB, Mersalyl, or Positional Isomers


Thiol-reactive disulfide reagents are not functionally interchangeable. DTNA differs from its closest comparator, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB; Ellman's reagent), in three procurement-critical dimensions: (i) chromogenic wavelength — DTNA's 6-MNA product absorbs at 340 nm, avoiding the hemoglobin spectral overlap that compromises DTNB-based assays at 412 nm [1]; (ii) kinetic coupling behavior — DTNA functions as a more efficient coupling agent in cholinesterase determinations, with a higher Vmax/Km ratio and absence of the linear mixed-type enzyme inhibition that DTNB induces [2]; and (iii) membrane permeability — unlike mersalyl and N-ethylmaleimide (NEM), which freely cross lipid bilayers, DTNA carries two ionized carboxylate groups at physiological pH, rendering it membrane-impermeant and enabling discrimination between surface-exposed and intracellular thiol pools [3]. Positional isomers such as 2,2′-dithiodinicotinic acid exhibit distinct coordination chemistry and protonation states that alter metal-binding and solubility behavior [4]. These differences are not marginal — substituting DTNB for DTNA in hemoglobin-rich samples introduces systematic background error, while substituting a permeant thiol reagent for CPDS in mitochondrial topology studies confounds the assignment of thiol localization entirely.

DTNB

DTNA: 340 nm product, hemoglobin-clear window

DTNB: 412 nm product overlaps hemoglobin Soret band

Substituting DTNB in hemoglobin-rich samples may introduce systematic background error; chromogenic wavelength mismatch limits direct replacement

DTNB

DTNA: reported higher Vmax/Km, no Km perturbation

DTNB: linear mixed-type AChE inhibition, increased apparent Km

Kinetic coupling behavior differs; DTNB introduces substrate-affinity artifacts that may confound quantitative mechanistic enzymology

Mersalyl / NEM

CPDS: membrane-impermeant, surface-thiol selective

Mersalyl, NEM: membrane-permeant, non-selective thiol labeling

Permeant reagents cannot discriminate surface-exposed from matrix-facing thiol pools in mitochondrial topology studies

6,6′-Dithiodinicotinic Acid: Quantitative Comparator Evidence for Scientific Procurement Decisions


Chromogenic Wavelength Separation from Hemoglobin Soret Band: DTNA (340 nm) vs. DTNB (412 nm)

In the Ellman cholinesterase assay format, 6,6′-dithiodinicotinic acid (DTNA) generates 6-mercaptonicotinic acid (6-MNA) with an optimal absorption wavelength (λmax) of 340 nm, whereas 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) generates 5-thio-2-nitrobenzoate (TNB²⁻) with λmax of 412 nm [1]. The hemoglobin Soret band absorbs strongly across 400–430 nm, directly overlapping the DTNB/TNB²⁻ signal. DTNA's 72 nm blue-shift places its chromogenic product in a spectral window where hemoglobin absorbance is minimal, rendering the DTNA assay markedly more sensitive in hemoglobin-rich tissues [2]. Additionally, DTNB exhibits higher background absorbance than DTNA in both human and porcine whole blood samples [3].

Wavelength separation
Head-to-head

DTNA product λmax 340 nm vs. DTNB product λmax 412 nm; 72 nm blue-shift away from hemoglobin Soret band (400–430 nm)

Supports hemoglobin-rich sample detection with reduced spectral interference

Reported lower background absorbance in human and porcine whole blood for DTNA

Cholinesterase assay Hemoglobin-rich tissue Spectrophotometric interference Organophosphate exposure

Coupling Agent Kinetic Efficiency: DTNA Yields Higher Vmax/Km Ratio and Avoids DTNB-Induced Mixed-Type Enzyme Inhibition

In a direct kinetic comparison using rat and human erythrocyte acetylcholinesterase (AChE) and plasma butyrylcholinesterase (BuChE), the coupling agent DTNA was more efficient than DTNB, demonstrated by a higher Vmax/Km ratio [1]. Critically, increasing concentrations of DTNB, but not DTNA, significantly increased the apparent Km for the substrate acetylthiocholine, indicating that DTNB interferes with substrate binding [1]. DTNB also caused linear mixed-type inhibition of rat AChE, whereas DTNA did not exhibit this inhibitory behavior [1]. Additionally, reagent blanks constituted a significant component of measured activity with the DTNB method but not with DTNA [1].

Kinetic coupling
Head-to-head

DTNA: higher Vmax/Km ratio; no apparent Km increase with concentration; no linear mixed-type AChE inhibition

Supports artifact-free kinetic constant determination in cholinesterase research

DTNB uniquely increased Km and induced mixed-type inhibition in rat AChE

Enzyme kinetics Acetylcholinesterase Butyrylcholinesterase Coupling agent efficiency Mechanistic enzymology

Membrane Impermeability Enables Selective Labeling of Surface Thiols: CPDS vs. Mersalyl and N-Ethylmaleimide

6,6′-Dithiodinicotinic acid (CPDS) was deliberately selected as a thiol reagent for mitochondrial studies because it is strongly charged (two carboxylate groups at physiological pH) and does not penetrate intact biological membranes [1]. This property was empirically validated: CPDS (4 × 10⁻⁴ M) inhibits State 3 respiration in rat liver mitochondria within <1 min of incubation, whereas 6 × 10⁻⁴ M CPDS requires 3.5 min to inhibit State 3 in pig heart mitochondria — a kinetic difference attributable to differential accessibility of target thiols [1]. Quantitatively, CPDS binds immediately 3 nmol -SH/mg protein in rat liver mitochondria but progressively labels 16 nmol -SH/mg protein in pig heart mitochondria, reflecting tissue-specific thiol topology [1]. By contrast, the organomercurial mersalyl permeates membranes and affects mitochondrial functions in a fundamentally different pattern: CPDS selectively inhibits the Pi/OH⁻ carrier in rat liver mitochondria, while mersalyl affects multiple carriers non-selectively [2]. N-Ethylmaleimide (NEM), another widely used thiol reagent, is similarly membrane-permeant and cannot discriminate surface from internal thiols [3].

Membrane permeability
Head-to-head

CPDS: 3 nmol -SH/mg immediate (rat liver, surface); 16 nmol -SH/mg progressive (pig heart, total accessible)

Supports surface-thiol discrimination in intact mitochondria

CPDS actions prevented but not reversed by GSH/DTT; mersalyl effects reversible

Mitochondrial bioenergetics Thiol topology Phosphate transport Membrane protein topology Surface-exposed cysteine

Superior Precision and Lower Reagent Blank in Cholinesterase Assays: DTNA vs. DTNB Method Reproducibility

In a comparative method validation, the DTNA-based Ellman variant demonstrated superior precision compared to the DTNB method. Poor precision was explicitly observed for the DTNB method versus DTNA [1]. Furthermore, reagent blanks constituted a significant component of measured AChE activity in rat samples when DTNB was used, but not with DTNA [1]. The DTNA method has been successfully adapted to automated kinetic analyzers (e.g., LKB Reaction Rate Analyzer 8600) operating at 60 samples per hour, reading absorbance change at 340 nm — a wavelength compatible with standard UV-transparent microplates and automated spectrophotometers . Published between-run precision for plasma cholinesterase determination using DTNA at 340 nm yielded coefficients of variation (CV) ranging from 3.5% to 4.2% [2].

Assay precision
Head-to-head

DTNA method: between-run CV 3.5–4.2% at 340 nm; negligible reagent blank contribution in rat AChE

Reported method precision supports automated high-throughput biomonitoring

DTNB method showed significant reagent blank component and poorer precision

Analytical method validation Assay precision Reagent blank Automated clinical chemistry Cholinesterase biomonitoring

Aqueous Solubility Enables Direct Use in Physiological Buffers: DTNA vs. DTNB Formulation Requirements

6,6′-Dithiodinicotinic acid is explicitly documented as a water-soluble reagent suitable for direct use in buffered saline for introducing reactive sulfhydryl groups onto water-soluble molecules bearing alkyl-amino groups . Its DMSO solubility is reported as 125 mg/mL (405 mM) with mild heating to 60 °C . In contrast, DTNB (Ellman's reagent, CAS 69-78-3) is insoluble in water and requires pre-dissolution in DMSO (≥67–79 mg/mL) or ethanol (≥33.9–79 mg/mL) before aqueous dilution, with documented sensitivity to moisture-contaminated DMSO that can reduce effective solubility . This formulation difference has practical consequences: DTNA can be added directly to aqueous reaction mixtures without introducing organic co-solvents that may perturb protein conformation, enzyme activity, or membrane integrity in the system under study.

Solubility profile
Cross-study

DTNA: water-soluble, direct buffered saline use; DMSO solubility 125 mg/mL (405 mM) at 60 °C

Supports native-condition labeling without organic co-solvent artifacts

DTNB is water-insoluble and requires DMSO or ethanol pre-dissolution

Bioconjugation Aqueous assay development Water-soluble reagent Thiol quantification Protein labeling

Procurement-Relevant Application Scenarios for 6,6′-Dithiodinicotinic Acid Based on Quantitative Differentiation Evidence


Clinical Toxicology and Organophosphate Exposure Biomonitoring in Whole Blood

In whole-blood cholinesterase activity monitoring for organophosphate pesticide or nerve agent exposure, DTNA-based methods operate at 340 nm — spectrally separated from the hemoglobin Soret band that otherwise compromises DTNB-based Ellman assays at 412 nm [1]. This wavelength advantage, combined with the method's demonstrated between-run precision (CV 3.5–4.2% [2]) and its adaptability to automated kinetic analyzers processing 60 samples per hour, directly addresses the throughput and accuracy requirements of large-scale human or veterinary biomonitoring programs. The lower background absorbance in human and porcine whole blood relative to DTNB [3] further reduces matrix-induced variability.

Mitochondrial Membrane Protein Topology Mapping and Phosphate Transport Studies

CPDS is the reagent of choice for discriminating surface-exposed from matrix-facing thiols in intact mitochondria. Its quantitative labeling profile — immediate binding of 3 nmol -SH/mg protein in rat liver mitochondria (surface-accessible) vs. progressive accumulation to 16 nmol -SH/mg in pig heart mitochondria (reflecting differential membrane topology) [1] — provides direct experimental discrimination that membrane-permeant reagents such as mersalyl and NEM cannot achieve [2]. The selective inhibition of the Pi/OH⁻ carrier in rat liver mitochondria by CPDS, contrasted with mersalyl's non-selective multi-carrier effects [3], enables mechanistic dissection of the mitochondrial phosphate translocating machinery.

Quantitative Mechanistic Enzymology of Cholinesterases Requiring Artifact-Free Kinetic Constants

For academic and pharmaceutical laboratories conducting detailed kinetic characterization of acetylcholinesterase and butyrylcholinesterase variants, DTNA is recommended over DTNB because it does not increase the apparent Km for acetylthiocholine at higher concentrations, yields a higher Vmax/Km coupling efficiency ratio, and avoids the linear mixed-type enzyme inhibition artifact that DTNB introduces [1]. These properties are essential when accurate determination of true kcat, Km, and inhibition constants is the experimental objective, as DTNB's allosteric binding to a non-catalytic site on the cholinesterase subunit [4] introduces systematic error.

Aqueous-Phase Protein Thiol Labeling and Bioconjugation Under Native Conditions

DTNA's demonstrated water solubility and direct compatibility with buffered saline [1] make it preferable to DTNB for thiol quantification and protein labeling workflows that require exclusion of organic co-solvents such as DMSO or ethanol. This is particularly relevant for studies of protein conformation, enzyme activity, or membrane integrity where even trace organic solvent carryover may artifactually perturb the system. The stoichiometric release of 6-mercaptonicotinic acid (monitored at 340 nm) provides a built-in spectrophotometric readout of reaction progress [5].

Application
Selection Property
Validation Focus
Whole-blood cholinesterase research
340 nm chromogenic detection window
Hemoglobin spectral interference review
Mitochondrial membrane protein topology studies
Non-permeant surface-thiol selectivity
Surface vs. matrix thiol pool discrimination
Quantitative cholinesterase kinetic characterization
Coupling agent without mixed-type inhibition artifact
Apparent Km perturbation review
Native-condition protein thiol labeling
Direct aqueous solubility in buffered saline
Organic co-solvent exclusion validation

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